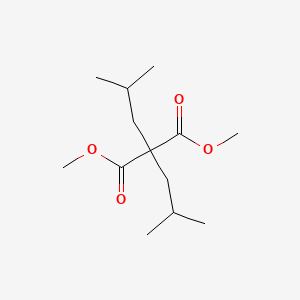Dimethyl 2,2-diisobutylmalonate
CAS No.: 1229311-50-5
Cat. No.: VC6997368
Molecular Formula: C13H24O4
Molecular Weight: 244.331
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1229311-50-5 |
|---|---|
| Molecular Formula | C13H24O4 |
| Molecular Weight | 244.331 |
| IUPAC Name | dimethyl 2,2-bis(2-methylpropyl)propanedioate |
| Standard InChI | InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 |
| Standard InChI Key | VMSDGXIKDYLSHB-UHFFFAOYSA-N |
| SMILES | CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Dimethyl 2,2-diisobutylmalonate, systematically named dimethyl 2,2-bis(2-methylpropyl)propanedioate, has the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol . Its IUPAC name reflects the substitution pattern: two isobutyl groups (2-methylpropyl) are attached to the central carbon of the malonate core, while methyl esters occupy the terminal carboxylate positions. The compound’s SMILES notation, CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC, explicitly defines this branching .
Stereoelectronic Properties
The molecule’s rotatable bond count of 8 and XLogP3-AA value of 3.4 indicate moderate flexibility and lipophilicity, respectively . With zero hydrogen bond donors and four hydrogen bond acceptors, it exhibits limited solubility in polar solvents but high compatibility with organic matrices. The exact mass of 244.16745924 Da confirms its monoisotopic composition .
Crystallographic and Conformational Data
While no direct crystallographic data exists for dimethyl 2,2-diisobutylmalonate, analogous malonate esters exhibit planar configurations at the central carbon, with ester groups adopting anti-periplanar orientations to minimize steric strain . Computational models predict that the isobutyl substituents introduce torsional strain, favoring staggered conformations to alleviate van der Waals repulsions.
Synthesis and Manufacturing
Chlorination and Methoxylation Pathways
A patent detailing the synthesis of sulfadoxine intermediates (CN108658871B) outlines a generalized route applicable to malonate diesters . While the example uses dimethyl malonate, the methodology is adaptable to diisobutyl variants:
-
Chlorination: Malonic diester reacts with chlorine gas (Cl₂) in dichloromethane at 5–15°C, yielding 2-chloro-malonic diester .
-
Methoxylation: Treatment with sodium methoxide (NaOCH₃) substitutes the chlorine atom with a methoxy group at 10–25°C .
-
Cyclization: Reaction with formamide in the presence of sodium methoxide produces 4,6-dihydroxy-5-methoxypyrimidine disodium salt, a precursor to sulfadoxine .
For diisobutyl malonate, adjustments in solvent choice (e.g., dichloroethane) and stoichiometry may optimize yields due to steric hindrance from the bulky isobutyl groups.
Industrial-Scale Production
Key parameters for scaling up synthesis include:
-
Molar Ratios: Chlorine-to-malonate ratios of 0.8–1.0 ensure complete monochlorination .
-
Temperature Control: Maintaining chlorination below 15°C prevents di- or tri-chlorination byproducts .
-
Workup: Methanol dilution post-chlorination facilitates intermediate isolation, while reduced-pressure distillation removes excess chlorine .
Applications in Organic and Pharmaceutical Chemistry
Cyclization Reactions
Dimethyl 2,2-diisobutylmalonate’s steric profile makes it suitable for synthesizing sterically encumbered heterocycles. For example, cyclocondensation with formamide under basic conditions yields pyrimidine derivatives, as demonstrated in sulfadoxine intermediate production . The isobutyl groups enhance regioselectivity by directing electrophilic attack to the less hindered positions.
Solvent and Ligand Roles
In coordination chemistry, malonate esters act as bidentate ligands for transition metals. While the cited crystal structure (C₃₃H₂₉N₃O₆Ti) involves a naphtholate ligand, the ester carbonyls of dimethyl 2,2-diisobutylmalonate could similarly coordinate to metals like titanium or iron, modulating catalytic activity in oxidation reactions .
Pharmaceutical Intermediates
The compound’s utility in synthesizing 4,6-dichloro-5-methoxypyrimidine—a precursor to sulfadoxine—highlights its role in antimalarial drug development . Its branched structure improves the pharmacokinetic properties of resultant APIs by increasing lipid solubility and metabolic stability.
Future Directions and Research Opportunities
Catalytic Applications
Exploring its use in asymmetric catalysis—particularly in Michael additions or aldol reactions—could leverage its chiral malonate core to induce enantioselectivity.
Polymer Chemistry
Incorporating diisobutyl malonate into biodegradable polyesters may enhance material flexibility and degradation rates compared to conventional monomers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume